

2-Ethyl-4-hydroxybenzaldehyde: Stability, Storage, and Handling Protocols

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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265

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Executive Summary

2-Ethyl-4-hydroxybenzaldehyde (CAS: 532967-00-3) is a functionalized aromatic aldehyde frequently employed as a scaffold in pharmaceutical synthesis and ligand development.^[1]

While often labeled for "Room Temperature" storage by bulk suppliers, its relatively low melting point (51–53 °C) and susceptibility to auto-oxidation necessitate a stricter storage protocol for high-precision research applications.^[1]

This guide provides an evidence-based framework for maintaining the chemical integrity of this compound, prioritizing the prevention of phase changes (melting) and oxidative degradation (benzoic acid formation).^[1]

Chemical Profile & Critical Properties^[1]

Understanding the physical constraints of the molecule is the first step in designing a storage protocol. The 2-ethyl substituent introduces steric and lipophilic characteristics that differentiate it from the parent 4-hydroxybenzaldehyde.^[1]

Table 1: Physicochemical Specifications

Property	Specification	Critical Note
CAS Number	532967-00-3	Distinct from Ethyl Vanillin (CAS 121-32-4).[1]
Molecular Formula	C ₉ H ₁₀ O ₂	MW: 150.18 g/mol
Physical State	Pale yellow to tan powder	Crystalline solid at standard conditions.[1]
Melting Point	51–53 °C	CRITICAL: Low thermal threshold.[1] Ambient lab temperatures >25°C can induce softening or partial melting, accelerating degradation.[1]
Solubility	DMSO, Methanol, Ethanol, DCM	Sparingly soluble in water due to the ethyl group.[1]
pKa (Predicted)	~7.6 (Phenolic -OH)	Acidity allows for salt formation with strong bases.[1]
Reactivity	Aldehyde oxidation; Electrophilic substitution	Susceptible to aerobic oxidation to carboxylic acid.[1]

Stability & Degradation Mechanisms

The primary failure modes for **2-Ethyl-4-hydroxybenzaldehyde** are oxidative decomposition and thermal instability.[1]

Mechanism: Radical Auto-Oxidation

Like most benzaldehydes, this compound undergoes radical-chain auto-oxidation when exposed to atmospheric oxygen.[1] The presence of the electron-donating hydroxyl group at the para position can retard this slightly compared to unsubstituted benzaldehyde, but the risk remains significant over time.

- Initiation: A hydrogen atom is abstracted from the aldehyde group (-CHO) by an initiator (light, trace metals, or radicals), forming an acyl radical.[1]
- Propagation: The acyl radical reacts with O₂ to form a peroxyacyl radical, which then abstracts a hydrogen from another aldehyde molecule.
- Termination: The resulting peracid (2-ethyl-4-hydroxyperbenzoic acid) reacts with another aldehyde molecule to yield two equivalents of the carboxylic acid degradation product.[1]

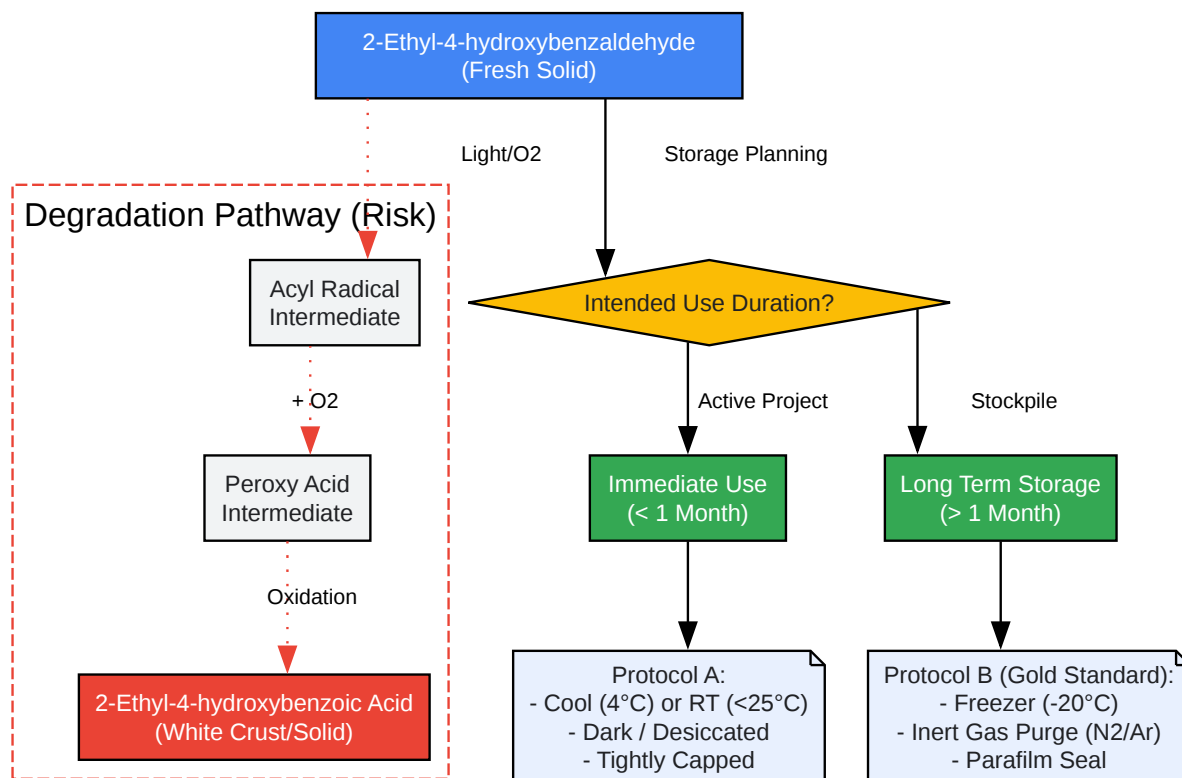
Thermal Sensitivity (The "Melt Risk")

With a melting point of ~51°C, this compound is dangerously close to phase transition in uncontrolled environments (e.g., shipping trucks, hot warehouses).[1]

- Partial Melting: If the solid partially melts and re-solidifies, it forms an amorphous "crust" with high surface area, trapping moisture and oxygen, which accelerates the oxidation described above.

Visualization: Degradation & Storage Logic

Figure 1: Degradation Pathway & Storage Decision Tree



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Caption: Logical flow for storage selection based on usage duration, alongside the chemical degradation pathway (red dashed lines) that storage protocols aim to prevent.

Storage Protocols

Protocol A: Working Standard (Active Use)

For compounds accessed daily/weekly.

- Temperature: 4°C (Refrigerator) is preferred. Room temperature (20–25°C) is acceptable only if the lab is climate-controlled.[1] Never store near heating vents or in direct sunlight due to the 51°C melting point.
- Atmosphere: Keep the bottle tightly closed. Use a desiccator if the lab humidity >60%.
- Container: Amber glass vial to prevent photodegradation.

Protocol B: Gold Standard (Long-Term Archive)

For reference standards or bulk supplies stored >1 month.

- Temperature: -20°C (Freezer). This completely arrests the auto-oxidation kinetics.^[1]
- Atmosphere: Inert Gas Purge. Before closing, gently flow Nitrogen (N₂) or Argon over the headspace for 10–15 seconds to displace oxygen.^[1]
- Sealing: Wrap the cap junction with Parafilm® to prevent moisture ingress during freeze/thaw cycles.^[1]
- Thawing Rule: Crucial. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder, ruining the sample.

QC & Validation: How to Check Purity

Before using valuable precursors in a complex synthesis, validate the integrity of **2-Ethyl-4-hydroxybenzaldehyde** using these self-validating checks.

Table 2: Analytical Validation Methods

Method	Expected Signal (Pure)	Sign of Degradation
Visual Inspection	Free-flowing pale yellow powder.[1]	Clumping, "wet" appearance, or white crust (Benzoic acid formation).[1]
¹ H-NMR (DMSO-d ₆)	Aldehyde (-CHO): Singlet at ~9.8–10.0 ppm. Phenol (-OH): Broad singlet at ~10.0–10.5 ppm.[1]	Appearance of a broad carboxylic acid proton peak (~12–13 ppm).[1] Loss of aldehyde integral.[1]
Melting Point	Sharp transition: 51–53 °C.[1] [2]	Broad melting range (e.g., 45–50 °C) indicates impurity/oxidation.[1]
TLC (Silica)	Single spot (R _f ~0.4–0.6 in 30% EtOAc/Hex).[1]	"Streaking" or a new spot at the baseline (Carboxylic acid is much more polar).[1]

Handling & Safety (PPE)

- Hazard Class: Irritant / Corrosive (Eye Damage).[1]
- H-Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H318 (Causes Serious Eye Damage).[1][3]
- PPE:
 - Eyes: Safety glasses with side shields are mandatory.[1] If working with fine powder, use chemical goggles to prevent dust entry.[1]
 - Skin: Nitrile gloves (standard 4 mil thickness is sufficient).[1]
 - Inhalation: Handle in a fume hood to avoid inhaling dust, which is a respiratory irritant (H335).

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